molecular formula C19H23NO3 B8047788 tert-Butyl ((1R,2S)-2-hydroxy-1,2-diphenylethyl)carbamate

tert-Butyl ((1R,2S)-2-hydroxy-1,2-diphenylethyl)carbamate

Cat. No.: B8047788
M. Wt: 313.4 g/mol
InChI Key: BWCGTKNHQHVNQX-SJORKVTESA-N
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Description

tert-Butyl ((1R,2S)-2-hydroxy-1,2-diphenylethyl)carbamate is an organic compound that features a tert-butyl group, a hydroxy group, and a carbamate group attached to a diphenylethyl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1R,2S)-2-hydroxy-1,2-diphenylethyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor under controlled conditions. One common method involves the use of tert-butyl hydroperoxide and benzyl cyanide, which undergoes oxidation, C–CN bond cleavage, and C–O bond formation in a single pot reaction . This method is efficient and can be performed under metal-free conditions.

Industrial Production Methods

Industrial production of tert-butyl esters, including this compound, often utilizes flow microreactor systems. These systems allow for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, resulting in a more efficient, versatile, and sustainable process compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1R,2S)-2-hydroxy-1,2-diphenylethyl)carbamate can undergo several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction of the carbamate group can produce amines.

Scientific Research Applications

tert-Butyl ((1R,2S)-2-hydroxy-1,2-diphenylethyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism by which tert-Butyl ((1R,2S)-2-hydroxy-1,2-diphenylethyl)carbamate exerts its effects involves the interaction of its functional groups with molecular targets. The hydroxy group can participate in hydrogen bonding, while the carbamate group can form stable linkages with various biomolecules. These interactions can influence biochemical pathways and cellular processes, making the compound valuable in both research and industrial applications .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler compound with similar reactivity but lacking the diphenylethyl backbone.

    tert-Butyl ((1R,2S)-2-hydroxyethyl)carbamate: Similar structure but with a simpler ethyl group instead of the diphenylethyl group.

Uniqueness

tert-Butyl ((1R,2S)-2-hydroxy-1,2-diphenylethyl)carbamate is unique due to its combination of a tert-butyl group, a hydroxy group, and a diphenylethyl backbone. This combination provides distinct reactivity and stability, making it suitable for a wide range of applications in chemistry, biology, and industry .

Properties

IUPAC Name

tert-butyl N-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-19(2,3)23-18(22)20-16(14-10-6-4-7-11-14)17(21)15-12-8-5-9-13-15/h4-13,16-17,21H,1-3H3,(H,20,22)/t16-,17+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWCGTKNHQHVNQX-SJORKVTESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(C2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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